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molecular formula C17H18O3 B031726 Ethyl 3-(4-phenoxyphenyl)propanoate CAS No. 861856-61-3

Ethyl 3-(4-phenoxyphenyl)propanoate

Cat. No. B031726
M. Wt: 270.32 g/mol
InChI Key: KPQBDHIUPYNYRT-UHFFFAOYSA-N
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Patent
US08372823B2

Procedure details

A solution of ethyl (E)-3-(4-benzylphenyl)acrylate (S28, 500 mg, 1.97 mmol) in EtOH (20 mL) was treated with 10% Pd/C (45 mg) and purged with H2. The reaction mixture was stirred overnight at 25° C., filtered through Celite and concentrated to afford S29 (502 mg, 1.96 mmol, 99%) as a yellow oil: 1H NMR (CDCl3, 500 MHz) 7.34 (dd, 2H, J=8.4, 7.4 Hz), 7.17 (d, 2H, J=8.4 Hz), 7.09 (dt, 1H, J=7.7, 1.1 Hz), 7.00 (dd, 2H, J=8.8, 1.1 Hz), 6.95 (d, 2H, J=8.8 Hz), 4.14 (q, 2H, J=7.0 Hz), 2.94 (t, 2H, J=7.7 Hz), 2.63 (t, 2H, J=7.7 Hz), 1.25 (t, 3H, J=7.0 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:8]1[CH:13]=[CH:12][C:11](/[CH:14]=[CH:15]/[C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:10][CH:9]=1)C1C=CC=CC=1.[CH3:21][CH2:22][OH:23]>[Pd]>[O:23]([C:8]1[CH:9]=[CH:10][C:11]([CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:12][CH:13]=1)[C:22]1[CH:10]=[CH:9][CH:8]=[CH:13][CH:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=CC=C(C=C1)/C=C/C(=O)OCC
Name
Quantity
20 mL
Type
reactant
Smiles
CCO
Name
Quantity
45 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with H2
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford S29 (502 mg, 1.96 mmol, 99%) as a yellow oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)CCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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